molecular formula C20H18ClN3O2S B11279558 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B11279558
M. Wt: 399.9 g/mol
InChI Key: YGZZQVIJNFEGMS-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiazole ring and a 2,3-dimethylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the 2,3-Dimethylphenyl Group: This step involves the acylation of the thiazole ring with 2,3-dimethylphenyl isocyanate, forming a carbamoyl intermediate.

    Formation of the Benzamide Core: The final step includes the coupling of the carbamoyl intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carbamoyl moieties.

    Substitution: The chloro group on the benzamide ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products will depend on the nucleophile used, potentially forming new amides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole ring and the carbamoyl group suggests potential interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The structural features of the compound may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors. The thiazole ring and carbamoyl group are likely involved in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives and thiazole-containing compounds.

    N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: (without the chloro group) is a closely related compound.

    Thiazole derivatives: such as 2-aminothiazole and 2-mercaptothiazole.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

4-chloro-N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H18ClN3O2S/c1-12-4-3-5-17(13(12)2)23-18(25)10-16-11-27-20(22-16)24-19(26)14-6-8-15(21)9-7-14/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

YGZZQVIJNFEGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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